5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide and subsequent nitrile formation .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazoles .
Scientific Research Applications
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
- 1-phenyl-1H-1,2,3-triazole-4-carbonitrile
Uniqueness
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-phenyltriazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOKAAFLFNILHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.